Product packaging for 1-Octyn-3-ol, 1-(trimethylsilyl)-(Cat. No.:CAS No. 69498-66-4)

1-Octyn-3-ol, 1-(trimethylsilyl)-

Cat. No.: B3279585
CAS No.: 69498-66-4
M. Wt: 198.38 g/mol
InChI Key: QRHOINBDNMITIU-UHFFFAOYSA-N
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Description

Significance of Silylated Alkynols in Advanced Synthetic Strategies

Silylated alkynols, such as 1-Octyn-3-ol (B1346985), 1-(trimethylsilyl)-, are of considerable importance in advanced synthetic strategies due to the dual functionality they possess. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, preventing its participation in unwanted reactions while allowing for transformations at other sites of the molecule. This protective role is crucial in multi-step syntheses where the alkyne's reactivity needs to be masked until a specific step. rsc.org

Furthermore, the presence of the hydroxyl group provides a handle for a variety of chemical manipulations, including oxidation, esterification, and etherification. The interplay between the protected alkyne and the alcohol functionality allows for a high degree of control and selectivity in synthetic sequences. For instance, the hydroxyl group can be modified while the silyl (B83357) group remains intact, and subsequently, the silyl group can be removed to reveal the terminal alkyne for further reactions like coupling or addition reactions.

The strategic use of silylated alkynols is evident in their application in the synthesis of complex natural products and other target molecules. The ability to unmask the alkyne at a later stage of a synthesis is a powerful tool for introducing structural diversity. For example, the alkyne can participate in carbon-carbon bond-forming reactions, such as the Sonogashira coupling, to build more elaborate molecular frameworks. nih.gov

The development of methods for the synthesis of silylated alkynols has also been a focus of research. One common approach involves the addition of a metal acetylide to an aldehyde. For instance, the reaction of lithiated (trimethylsilyl)acetylene with an aldehyde like hexanal (B45976) would yield a silylated propargylic alcohol.

Table 1: Physical and Chemical Properties of 1-Octyn-3-ol, 1-(trimethylsilyl)-

PropertyValue
CAS Number 69498-66-4 chemsrc.com
Molecular Formula C11H22OSi chemsrc.com
Molecular Weight 198.377 g/mol chemsrc.com
Synonyms 1-Trimethylsilyloct-1-in-3-ol chemsrc.com

This table is generated based on available data and may not be exhaustive.

Historical Development of Propargylic Alcohol Chemistry and Silicon Integration in Organic Synthesis

The journey to understanding and utilizing compounds like 1-Octyn-3-ol, 1-(trimethylsilyl)- is built upon two parallel and intersecting histories: the development of propargylic alcohol chemistry and the integration of silicon into organic synthesis.

The chemistry of propargylic alcohols, which are alcohols containing a carbon-carbon triple bond, has been a field of study for over a century. Propargyl alcohol itself, the simplest stable alcohol with an alkyne, is a versatile precursor in organic synthesis. wikipedia.orgrawsource.com Early research focused on the fundamental reactions of this functional group, such as its polymerization and oxidation. wikipedia.org Over time, chemists developed a deeper understanding of the unique acidity of the alkynyl proton and the reactivity of the alcohol, leading to a wide range of synthetic applications. wikipedia.org

The introduction of silicon into organic chemistry began in the mid-19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. phenylsilicone.compageplace.derichsilicone.comsbfchem.com However, it was the work of Frederic Kipping in the early 20th century, utilizing the Grignard reaction to form carbon-silicon bonds, that laid the groundwork for the widespread use of organosilanes. phenylsilicone.comrichsilicone.com Initially, the potential of organosilicon chemistry was not fully appreciated. pageplace.de

The turning point came with the development of silicone polymers in the 1940s, which spurred the industrial production of organosilicon monomers and made these compounds more accessible for research. phenylsilicone.comrichsilicone.com This led to an explosion in the applications of organosilicon compounds in organic synthesis. One of the most significant developments was the use of silyl ethers as protecting groups for alcohols. rsc.org The trimethylsilyl (TMS) group became a particularly common protecting group due to its ease of introduction and removal. rsc.org

The convergence of these two fields—propargylic alcohol chemistry and organosilicon chemistry—gave rise to silylated alkynols. The ability to protect the terminal alkyne of a propargylic alcohol with a silyl group, such as the trimethylsilyl group, provided chemists with a powerful tool for controlling reactivity and achieving selective transformations in complex syntheses. This integration of silicon has allowed for the development of sophisticated synthetic strategies that were previously unimaginable.

Table 2: Key Milestones in Organosilicon Chemistry

YearMilestoneKey Figure(s)
1863Synthesis of the first organosilicon compound, tetraethylsilane. phenylsilicone.compageplace.derichsilicone.comsbfchem.comC. Friedel & J.M. Crafts phenylsilicone.compageplace.derichsilicone.com
Early 1900sExtensive use of the Grignard reaction to synthesize organosilanes. phenylsilicone.comrichsilicone.comF.S. Kipping phenylsilicone.comrichsilicone.com
1940sDevelopment of silicone polymers and increased availability of organosilicon monomers. phenylsilicone.comrichsilicone.comJ.F. Hyde, W.J. Patnode, E.G. Rochow phenylsilicone.comrichsilicone.com

This table highlights some of the pivotal moments in the history of organosilicon chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22OSi B3279585 1-Octyn-3-ol, 1-(trimethylsilyl)- CAS No. 69498-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-trimethylsilyloct-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22OSi/c1-5-6-7-8-11(12)9-10-13(2,3)4/h11-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHOINBDNMITIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C#C[Si](C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 1 Octyn 3 Ol, 1 Trimethylsilyl

De Novo Synthesis of 1-Octyn-3-ol (B1346985), 1-(trimethylsilyl)- Architectures

The initial construction of the 1-octyn-3-ol, 1-(trimethylsilyl)- backbone relies on the formation of key carbon-carbon bonds, primarily through organometallic and, to a lesser extent, radical-based methods.

Organometallic Approaches in Carbon-Carbon Bond Formation

Organometallic reagents are central to the synthesis of propargylic alcohols. A common and effective method involves the addition of a metal acetylide to an aldehyde. In the context of 1-octyn-3-ol, 1-(trimethylsilyl)-, this would typically involve the reaction of a trimethylsilylacetylide with hexanal (B45976). The trimethylsilylacetylide is generated in situ from trimethylsilylacetylene (B32187) and a strong base like n-butyllithium.

A related approach involves the use of Grignard reagents. For instance, the synthesis of the parent compound, 1-octyn-3-ol, can be accomplished by reacting hexanal with ethynylmagnesium bromide, which is prepared from acetylene (B1199291) and a methylmagnesium bromide. prepchem.com This can then be followed by silylation of the terminal alkyne.

Another powerful organometallic strategy is the use of organoalane reagents. These are formed by the reaction of a lithiated alkyne with an organoaluminum compound, such as dimethylaluminum chloride. google.com These alkynylalane reagents can then react with epoxides in a regioselective manner to yield the desired propargylic alcohol. google.com For the synthesis of 1-octyn-3-ol, 1-(trimethylsilyl)-, a (trimethylsilyl)ethynylalane reagent would be reacted with a suitable epoxide derived from hexene.

The silyllithiation of propargylic alcohols presents another avenue. This method involves the anti-addition of a silyllithium species across the triple bond of a propargylic alcohol, followed by reaction with an electrophile. researchgate.net This approach allows for the introduction of the trimethylsilyl (B98337) group with high regioselectivity. researchgate.net

Reagent Type Key Reactants General Reaction
OrganolithiumTrimethylsilylacetylene, n-Butyllithium, HexanalFormation of lithium trimethylsilylacetylide followed by nucleophilic addition to the aldehyde.
Grignard ReagentAcetylene, Methylmagnesium bromide, HexanalFormation of ethynylmagnesium bromide followed by addition to the aldehyde and subsequent silylation.
OrganoalaneLithiated 1-octyne (B150090), Dimethylaluminum chloride, EpoxideIn situ formation of an alkynylalane reagent followed by reaction with an epoxide.
SilyllithiumPropargylic alcohol, Silyllithium reagentRegioselective anti-silyllithiation of the triple bond. researchgate.net

Radical-Based Methodologies for Trimethylsilyl-Propargylic Alcohols

While less common for the direct synthesis of 1-octyn-3-ol, 1-(trimethylsilyl)-, radical-based methods offer alternative pathways for the formation of propargylic alcohols and their derivatives. These reactions often proceed through propargyl radical intermediates. uwindsor.ca For example, the addition of radicals to 1,3-enynes can generate propargyl radicals that can be further functionalized. uwindsor.ca The presence of a silyl (B83357) group on the alkyne can influence the stability and subsequent reactions of the propargyl radical intermediate. uwindsor.ca

Stereoselective Synthesis of Enantiopure 1-Octyn-3-ol, 1-(trimethylsilyl)-

Accessing enantiomerically pure forms of 1-octyn-3-ol, 1-(trimethylsilyl)- is crucial for its application in the synthesis of chiral molecules. This is primarily achieved through enzymatic kinetic resolution and the asymmetric reduction of a ketone precursor.

Enzymatic Kinetic Resolution and Asymmetric Hydrolysis Techniques

Enzymatic kinetic resolution (EKR) is a powerful technique for separating enantiomers of racemic alcohols. frontiersin.orgrsc.orgresearchgate.net This method utilizes lipases to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. frontiersin.orgrsc.org For instance, lipases such as Candida antarctica lipase (B570770) B (Novozym 435) can be used to resolve racemic 1-octyn-3-ol through transesterification with an acyl donor like vinyl acetate (B1210297). frontiersin.org The efficiency of the resolution is often high, yielding both the acetate and the remaining alcohol with high enantiomeric excess. frontiersin.org Similar strategies have been successfully applied to a variety of secondary alcohols, demonstrating the broad utility of this approach. rsc.orgresearchgate.netmdpi.com

Enzyme Acyl Donor Outcome Reference
Candida antarctica lipase B (Novozym 435)Vinyl acetateResolution of racemic 1-octen-3-ol frontiersin.org
Lipase2-(prop-2-yn-1-yloxy)acetyl estersResolution of 1-(hetero)aromatic ethanols rsc.org
Amano lipase from Pseudomonas fluorescensVinyl acetateResolution of racemic 1,3-keto alcohols researchgate.net
Candida rugosa lipaseIsopropenyl acetateResolution of 1-(isopropylamine)-3-phenoxy-2-propanol mdpi.com

Asymmetric Reduction of Ketone Precursors (e.g., 1-Octyn-3-one)

The asymmetric reduction of the corresponding ketone, 1-octyn-3-one, provides a direct route to enantiomerically enriched 1-octyn-3-ol. orgsyn.orgresearchgate.net This transformation can be achieved using chiral reducing agents. A well-established method involves the use of B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from either (+)- or (-)-α-pinene, to reduce the ketone with high stereospecificity. orgsyn.org The choice of the α-pinene enantiomer dictates the chirality of the resulting alcohol. orgsyn.org

Other chiral reducing systems, such as lithium aluminum hydride modified with chiral alcohols like Darvon alcohol, have also been employed for the asymmetric reduction of α,β-acetylenic ketones, affording the corresponding propargylic alcohols in good yields and high enantiomeric excess. researchgate.net

Reducing Agent/System Ketone Precursor Chiral Auxiliary Outcome Reference
B-3-pinanyl-9-borabicyclo[3.3.1]nonane1-Octyn-3-one(+)-α-pinene or (-)-α-pineneHigh enantiomeric purity of (R)- or (S)-1-octyn-3-ol orgsyn.org
Lithium aluminum hydride complexα,β-Acetylenic ketonesDarvon alcohol(R)-carbinols in good yields and high enantiomeric excess researchgate.net
Lithium aluminum hydride–sugar complexVarious ketones3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranoseOptically active alcohols rsc.org

Stereocontrolled Functionalization Reactions

While not a direct synthesis of the parent compound, stereocontrolled functionalization reactions of related chiral propargylic systems can be used to introduce the trimethylsilyl group. For example, the enantioselective propargylic C(sp³)–H silylation catalyzed by an iridium complex offers a direct method to install a silyl group at the propargylic position of an alkyne with high enantioselectivity. nih.gov This approach provides a powerful tool for the synthesis of enantioenriched propargylsilanes.

Reactivity Profiles and Mechanistic Investigations of 1 Octyn 3 Ol, 1 Trimethylsilyl

Silicon-Mediated Reactivity Enhancements and Directing Effects

The trimethylsilyl (B98337) (TMS) group is not merely a protecting group for the terminal alkyne; it actively participates in and influences the course of chemical reactions. Its electronic and steric properties are responsible for significant rate enhancements and precise control over reaction outcomes.

Beta-Cation Stabilizing Effect in Propargylic Substitutions

A key feature of the trimethylsilyl group is its ability to stabilize a positive charge on a carbon atom two bonds away—the β-position. This phenomenon, known as the β-silicon effect, is a powerful tool in controlling reaction mechanisms, particularly in propargylic substitutions involving carbocationic intermediates.

The stabilization arises from hyperconjugation, where the electrons in the carbon-silicon (C-Si) sigma (σ) bond overlap with the empty p-orbital of the adjacent carbocation. wikipedia.org This delocalization of electron density lowers the energy of the cationic transition state, thereby accelerating reactions that proceed through such an intermediate, such as SN1-type substitutions. Rate enhancements of up to 1012 have been observed in some systems due to this effect. nih.gov

In the context of 1-Octyn-3-ol (B1346985), 1-(trimethylsilyl)-, the departure of the hydroxyl group (often after protonation) from the C-3 position would generate a propargylic cation. This cation is β to the silicon atom, and thus benefits from this potent stabilizing effect. This increased stability of the intermediate cation facilitates nucleophilic attack at the propargylic position. Computational studies have quantified the stabilization energy provided by a β-trimethylsilyl group, although they sometimes overestimate the effect observed in solvolysis experiments. nih.gov This stabilization is crucial for promoting reactions that might otherwise be sluggish or proceed through different pathways.

Regio- and Stereochemical Control by the Trimethylsilyl Group

The trimethylsilyl group exerts significant influence over the regioselectivity and stereoselectivity of reactions involving the adjacent alkyne. This control is a combination of steric and electronic factors.

Steric Effects: The bulky nature of the TMS group can physically block one face or end of the alkyne, directing incoming reagents to the less hindered position. This steric hindrance is a primary determinant in many addition reactions.

Electronic Effects: Electronically, the silyl (B83357) group can influence the polarization of the alkyne and stabilize intermediates. For instance, in Ti-catalyzed [2+2+1] pyrrole synthesis, the TMS group directs the regioselectivity of the alkyne insertion. This is attributed to the α-silyl effect, where the silicon moiety stabilizes a partial negative charge buildup on the α-carbon during the insertion step. nih.gov Similarly, in ruthenium-catalyzed intermolecular hydrosilylations of internal alkynes, the interplay between the silyl group on the alkyne and the ligands on the metal catalyst dictates the regio- and stereochemical outcome. pkusz.edu.cnnih.gov By changing the ligand on the ruthenium catalyst (from Cp* to Cp), the reaction can be switched from an α anti-addition to a β syn-addition. pkusz.edu.cnnih.gov

This directing capability allows for the selective synthesis of complex molecules, as the TMS group can be used to control the formation of new stereocenters and the position of new functional groups, and can later be removed if desired.

Regioselective Anti-Silyllithiation Pathways

The reaction of 1-Octyn-3-ol, 1-(trimethylsilyl)- with silyllithium reagents provides a powerful method for the synthesis of highly functionalized β-silyl allylic alcohols. A key feature of this transformation is its high degree of regioselectivity and its unusual anti-addition stereochemistry. chemrxiv.orgchemrxiv.orgkyoto-u.ac.jp

Typically, additions across triple bonds proceed in a syn fashion. However, in the case of propargylic alcohols, the hydroxyl group can direct the reaction. The process is believed to involve the initial deprotonation of the alcohol to form a lithium alkoxide. This alkoxide then coordinates to the silyllithium reagent, directing its addition to the triple bond. The silyl group adds to the carbon distal to the alcohol (C-2), and the lithium adds to the carbon proximal to the alcohol (C-1), forming a tri-substituted alkenyl lithium intermediate. chemrxiv.orgnih.gov This specific arrangement results from an anti-addition across the alkyne.

This vinyl lithium intermediate can then be trapped with a variety of electrophiles, leading to the formation of tri- or tetrasubstituted alkenylsilanes with high stereocontrol. nih.govresearchgate.net This methodology represents a robust strategy for creating complex allylic alcohols. chemrxiv.orgkyoto-u.ac.jp

Table 1: Electrophiles Used in Trapping Alkenyllithium Intermediates from Anti-Silyllithiation
ElectrophileResulting Functional GroupReference
H₂OHydrogen chemrxiv.org
Dimethyl sulfateMethyl chemrxiv.orgchemrxiv.org
nBu₃SnClStannyl chemrxiv.orgchemrxiv.org
Dimethyl disulfideThioether chemrxiv.orgchemrxiv.org
I₂Iodide chemrxiv.org
EpoxidesHydroxyalkyl chemrxiv.org

Propargylic Rearrangements and Substitutions

The propargylic position (C-3) of 1-Octyn-3-ol, 1-(trimethylsilyl)- is a focal point of reactivity, readily undergoing substitution reactions where the hydroxyl group is replaced by a nucleophile. These reactions can be promoted by various catalysts, particularly transition metals.

Metal-Catalyzed Propargylic Substitutions (e.g., Gold, Transition Metals)

Transition metals are highly effective catalysts for activating the propargylic hydroxyl group, facilitating its departure and subsequent substitution. Gold catalysts, in particular, are known for their ability to activate alkynes and promote nucleophilic attack. beilstein-journals.org Other transition metals like copper, palladium, and ruthenium are also widely used. snnu.edu.cndntb.gov.ua

The general mechanism often involves coordination of the metal to the alkyne, which activates the propargylic position towards nucleophilic attack. Alternatively, for terminal alkynes, the reaction can proceed through a metal-allenylidene intermediate. snnu.edu.cn For internal alkynes like 1-Octyn-3-ol, 1-(trimethylsilyl)-, the reaction is more likely to proceed via activation of the alcohol or through an allenyl intermediate. snnu.edu.cndntb.gov.ua A wide range of nucleophiles can be employed in these reactions, allowing for the formation of diverse C-C, C-O, C-N, and C-S bonds. organic-chemistry.orgnih.gov

Table 2: Examples of Metal-Catalyzed Propargylic Substitutions
Metal CatalystNucleophile TypeBond FormedReference
Gold (Au)Alcohols, ArenesC-O, C-C beilstein-journals.org
Copper (Cu)Amines, PhenolsC-N, C-O snnu.edu.cn
Palladium (Pd)Allyl boronatesC-C organic-chemistry.org
Iron (Fe)Allyl trimethylsilane, ThiolsC-C, C-S organic-chemistry.orgnih.gov
Ruthenium (Ru)Various NucleophilesVarious nih.gov

Nucleophilic Additions and Substitutions at the Propargylic Position

Nucleophilic substitution at the propargylic position of 1-Octyn-3-ol, 1-(trimethylsilyl)- can also occur under non-catalytic or acid-catalyzed conditions. The reaction pathway is heavily influenced by the nature of the nucleophile and the reaction conditions.

Strong nucleophiles can attack the carbon bearing the hydroxyl group directly in an SN2-type fashion. However, the presence of the β-trimethylsilyl group strongly favors an SN1-type mechanism. Under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (water). Its departure is facilitated by the β-silicon effect, which stabilizes the resulting propargylic carbocation. This cation is then readily attacked by a nucleophile.

This SN1 pathway often competes with an SN2' pathway, where the nucleophile attacks the terminal carbon of the alkyne, leading to an allene product. The regioselectivity between the propargylic (SN1) and allenic (SN2') products is a key consideration in these reactions. The synthesis of enantioenriched propargylsilanes through nucleophilic substitution is generally challenging because the SN2' pathway is often favored. nih.gov

The reaction of the propargylic alcohol with a nucleophile can be initiated by an acid catalyst or by converting the alcohol into a better leaving group, such as a mesylate or tosylate. nih.gov

Alkynyl Moiety Functionalizations

The presence of the trimethylsilyl group and the adjacent hydroxyl group significantly influences the reactivity of the alkyne. The silyl group can act as a removable protecting group for the terminal alkyne or as an activating group in certain cross-coupling reactions. The hydroxyl group can direct the stereochemical outcome of reactions at the triple bond or participate in cyclization processes.

Cyclization and Cycloisomerization Reactions (e.g., Oxazole Formation)

The propargylic alcohol structure within 1-Octyn-3-ol, 1-(trimethylsilyl)- makes it a suitable precursor for various cyclization and cycloisomerization reactions to form heterocyclic compounds. While direct cyclization of this specific compound to an oxazole is not prominently documented, related transformations of propargylic amides and alcohols provide a strong precedent for this type of reactivity.

For instance, N-propargylamides, which can be synthesized from propargylic alcohols, undergo cycloisomerization to form oxazoles. These reactions are often catalyzed by transition metals like gold or zinc. mdpi.comresearchgate.net A proposed pathway involves the activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack by the amide oxygen to form an oxazoline intermediate, which then isomerizes to the aromatic oxazole ring. researchgate.net An efficient one-pot method involves the reaction of propargylic alcohols with amides catalyzed by p-toluenesulfonic acid (PTSA) to yield substituted oxazoles. researchgate.net

Furthermore, ruthenium complexes have been shown to be effective catalysts for the endo-cycloisomerization of terminal alkynols, leading to the formation of endo-cyclic enol ethers. nih.gov Ruthenium hydride complexes can also catalyze the cycloisomerization between aryl enol ethers and silylalkynes to produce substituted benzofurans. nih.gov Gold-catalyzed cyclization of homopropargylic alcohols can also proceed with an accompanying silyl migration to yield 3-silyl-4,5-dihydrofurans. nih.gov

Table 1: Examples of Catalytic Systems for Cycloisomerization of Alkynols and Related Derivatives
Substrate TypeCatalyst SystemProduct TypeReference
N-PropargylamidesZn(OTf)₂Substituted Oxazoles mdpi.com
Terminal Alkynols[Ru(μ-Cl)(DPPQ)₂]₂(BPh₄)₂Endo-cyclic Enol Ethers nih.gov
Propargylic Alcohols + Amidesp-Toluenesulfonic Acid (PTSA)Substituted Oxazoles researchgate.net
Aryl Enol Ether + SilylalkynesRuthenium Hydride Complex2,3-Disubstituted Benzofurans nih.gov
Homopropargylic AlcoholsGold(I) / Biphenyl-2-ylphosphine ligand3-Silyl-4,5-dihydrofurans nih.gov

Hydrofunctionalization Reactions (e.g., Hydroazidation)

Hydrofunctionalization reactions involve the addition of an H-X molecule across the alkyne's carbon-carbon triple bond. Hydroazidation, the addition of hydrazoic acid (HN₃), is a powerful method for synthesizing vinyl azides, which are versatile synthetic intermediates.

While the direct hydroazidation of 1-Octyn-3-ol, 1-(trimethylsilyl)- is not specifically detailed, the hydroazidation of terminal alkynes is a well-established transformation. A highly efficient method utilizes silver azide (B81097) (AgN₃) as a catalyst. organic-chemistry.org This reaction proceeds with high yields and tolerates a variety of functional groups on the alkyne substrate. Mechanistic studies suggest that AgN₃ acts as a robust catalyst, facilitating the addition of the azide group to the alkyne. organic-chemistry.org In a related reaction, the iron-mediated photochemical hydroazidation of a vinyl silane has been shown to produce a β-silyl azide in good yield, demonstrating the compatibility of the silyl group with such transformations. acs.org

Table 2: Conditions for Hydroazidation of Alkynes
Substrate TypeCatalyst/ReagentProductKey FeaturesReference
Terminal AlkynesAgN₃ (5 mol%)Vinyl AzidesRobust catalysis, scalable, broad scope. organic-chemistry.org
Unactivated Olefins (including Vinyl Silane)FeCl₃·6H₂O / NaN₃ / Blue lightAlkyl Azides (β-silyl azide)Anti-Markovnikov selectivity, tolerant to air and moisture. acs.org

Cross-Coupling Reactions (e.g., Sonogashira, Other Coupling Reactions with Activated Silyl Alkynes)

The trimethylsilylated alkynyl moiety is an excellent participant in cross-coupling reactions, most notably the Sonogashira coupling. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org

In the context of 1-Octyn-3-ol, 1-(trimethylsilyl)-, the trimethylsilyl (TMS) group serves two primary roles:

Protecting Group : Under standard Sonogashira conditions, the C-Si bond is stable, allowing the reaction to occur at a different site in a molecule if another terminal alkyne is present. More commonly, the TMS group is used to protect the terminal alkyne, which can then be deprotected, often in situ, to generate the terminal alkyne needed for the coupling. pearson.com Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or a mild base can be used for this deprotection. wikipedia.org

Activated Handle : Under modified conditions, the silyl group can be activated, allowing the Sonogashira-type coupling to occur directly at the C-Si bond. This provides an alternative to a two-step deprotection/coupling sequence. gelest.com

The reaction is highly versatile and compatible with numerous functional groups. A typical procedure involves a palladium catalyst such as Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base such as triethylamine. researchgate.net

Beyond Sonogashira coupling, other reactions can leverage the silyl alkyne functionality. Silicon-assisted cross-coupling provides a route to convert propargylic alcohols into more complex structures. illinois.edu Nickel-catalyzed cross-electrophile coupling reactions have also been developed, for example, to achieve the deoxygenative silylation of alcohols by converting them in situ to alkyl bromides which then couple with chlorosilanes. nih.gov

Table 3: Typical Conditions for Sonogashira Coupling of Silyl Alkynes
ComponentExamplesTypical LoadingReference
Palladium CatalystPd(PPh₃)₂Cl₂, Pd₂(dba)₃, Pd(OAc)₂1-5 mol% researchgate.netlibretexts.org
Copper(I) Co-catalystCuI1-5 mol% researchgate.net
LigandPPh₃, XPhos2-10 mol% researchgate.netnih.gov
BaseTriethylamine, Diisopropylamine, Cs₂CO₃Stoichiometric or Solvent researchgate.netlibretexts.org
SolventTHF, DMF, Toluene, Triethylamine- researchgate.netlibretexts.org

Theoretical and Computational Studies on Reaction Mechanisms

To gain deeper insight into the reactivity and selectivity of reactions involving silyl alkynes like 1-Octyn-3-ol, 1-(trimethylsilyl)-, theoretical and computational methods, particularly Density Functional Theory (DFT), are employed. These studies help to elucidate complex reaction pathways, identify key intermediates, and rationalize experimental observations.

Density Functional Theory (DFT) Analyses of Reaction Pathways

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of the most plausible mechanistic pathways.

For the Sonogashira coupling , DFT studies have analyzed the catalytic cycle. libretexts.orgresearchgate.net The mechanism is generally understood to involve three main stages: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the copper acetylide (or alkynylation in copper-free variants), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. DFT calculations help to determine the activation energies for each step, identifying the rate-determining step and explaining how ligands and additives influence the reaction efficiency. researchgate.net

In hydrofunctionalization reactions , such as the silver-catalyzed hydroamidation of siloxy-alkynes, DFT studies have revealed a silylium ion migration-mediated pathway. researchgate.netnih.govchemrxiv.org The calculations show that the reaction proceeds in two main steps: a silver-promoted exchange of a proton and a silylium ion between the alkyne and the amide, followed by a nucleophilic addition and silylium ion migration. nih.gov Similarly, for AgN₃-catalyzed hydroazidation, DFT calculations have compared the classical silver acetylide mechanism with a concerted addition mechanism, finding the latter, which involves a six-membered transition state, to be energetically more favorable. organic-chemistry.org

Exploration of Transition States and Intermediate Species

A critical aspect of computational chemistry is the characterization of transient species, such as transition states and reaction intermediates, which are often difficult or impossible to observe experimentally.

Transition States (TS): These are the highest energy points along a reaction coordinate, representing the energy barrier that must be overcome for a reaction to proceed. nih.gov For example, in the isomerization of alkynes to vinylidenes at a rhodium center, DFT calculations can locate the transition state for the 1,2-hydrogen shift, providing insight into how electronic and steric factors of the alkyne substituents affect the energy barrier. nih.gov In cobalt-catalyzed [2+2] cycloadditions between vinylidenes and alkynes, DFT models have been used to evaluate the different possible migratory insertion pathways, identifying the lowest-energy transition state that leads to the experimentally observed product. acs.org

Intermediates: These are metastable species that exist in energy minima between transition states. nih.gov In the regioselective anti-silyllithiation of propargylic alcohols, computational studies identified a key alkenyldilithium intermediate. The calculations supported the observed regioselectivity by showing that the transition state leading to the formation of a five-membered cyclic alkoxide intermediate is significantly lower in energy than the alternative pathway. chemrxiv.org

Table 4: Summary of Computational Findings for Related Alkyne Reactions
Reaction TypeComputational MethodKey FindingReference
Sonogashira CouplingDFTIdentified alkynylation as the step with the highest activation energy in a copper-free cycle. researchgate.net
Hydroamidation of Siloxy-alkynesDFTElucidated a silylium ion migration mediated hydroamidation (SMH) pathway. nih.gov
Rh-catalyzed Alkyne IsomerizationDFT, NBO, QTAIMMechanism proceeds via slippage of a π-bound alkyne followed by an indirect 1,2-H shift. nih.gov
anti-Silyllithiation of Propargylic AlcoholsDFTCalculated a 4.9 kcal/mol preference for the transition state leading to the observed regioisomer. chemrxiv.org
AgN₃-catalyzed HydroazidationDFTA concerted addition mechanism via a six-membered transition state is energetically favored over the classical silver acetylide pathway. organic-chemistry.org

Strategic Applications of 1 Octyn 3 Ol, 1 Trimethylsilyl in Advanced Organic Synthesis

Role as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality at the C-3 position makes 1-Octyn-3-ol (B1346985), and by extension its TMS-protected form, a valuable chiral building block. The development of catalytic asymmetric methods for the synthesis of propargylic alcohols has made enantiomerically enriched compounds like (R)- or (S)-1-Octyn-3-ol readily accessible, which can then be protected to yield the target silyl (B83357) ether. nih.govmdpi.comcolab.ws This protected chiral scaffold is a cornerstone for the synthesis of a multitude of enantiopure molecules.

The TMS-protected chiral propargylic alcohol, 1-Octyn-3-ol, 1-(trimethylsilyl)-, is an exemplary precursor for generating more complex, enantiopure intermediates. The chiral hydroxyl group can direct subsequent stereoselective reactions on the adjacent alkyl chain or serve as a handle for introducing other functionalities. The TMS group ensures the alkyne remains inert during these transformations.

Once modifications are complete, the TMS group can be selectively cleaved, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), to reveal the terminal alkyne. harvard.edu This newly deprotected alkyne is then available for a wide range of transformations, including the pivotal Sonogashira cross-coupling, Glaser coupling, or addition to carbonyls, thereby elongating the carbon chain and introducing further complexity while retaining the original stereochemical integrity. nih.gov This strategy is fundamental in the synthesis of natural products and their analogues, where precise control of stereochemistry is paramount. mdpi.comresearchgate.netnih.gov

Table 1: Representative Transformations of Protected Propargylic Alcohols

Precursor TypeReactionReagentsProduct TypeRef.
Chiral Propargylic AlcoholDynamic Kinetic Resolution (DKR)Lipase (B570770) / V-catalystEnantiopure Ester mdpi.com
TMS-Protected AlkyneDeprotectionTBAF or K₂CO₃/MeOHTerminal Alkyne nih.gov
Terminal AlkyneSonogashira CouplingAryl Halide, Pd-catalyst, Cu(I)Aryl-substituted Alkyne nih.gov
TMS-Protected AlkyneAddition to KetoneKHMDSTertiary Propargyl Alcohol rsc.org

Stereodivergent synthesis, the ability to generate any given stereoisomer of a product from a common starting material, is a sophisticated goal in organic chemistry. Silyl-alkynes like 1-Octyn-3-ol, 1-(trimethylsilyl)- are key players in such strategies. The silyl group enables highly stereoselective transformations that would be difficult to achieve otherwise.

For instance, the palladium-catalyzed hydrosilylation or silylzincation of silyl-alkynes can be controlled to produce either (E)- or (Z)-vinylsilanes with high stereoselectivity. nih.govresearchgate.netfigshare.com These vinylsilanes are versatile intermediates for stereospecific cross-coupling reactions, such as the Hiyama-Denmark coupling. By choosing the appropriate ligand and reaction conditions, chemists can direct the synthesis towards a specific geometric isomer, effectively creating a stereodivergent route to complex alkenes from a single alkynylsilane precursor. nih.govresearchgate.net This control is crucial for synthesizing biologically active molecules where the geometric configuration of a double bond can dramatically alter its function.

Construction of Complex Molecular Architectures

The unique combination of functional groups in 1-Octyn-3-ol, 1-(trimethylsilyl)- makes it an ideal substrate for building intricate molecular frameworks, from acyclic polyfunctionalized systems to complex fused rings.

Vinyl azides are highly versatile synthetic intermediates that can be transformed into a variety of nitrogen-containing compounds, including heterocycles and α-amino ketones. researchgate.net A direct and efficient method for synthesizing vinyl azides involves the silver-catalyzed hydroazidation of terminal alkynes. organic-chemistry.orgnih.gov

In this context, the parent compound, 1-Octyn-3-ol (obtained after deprotection of the TMS group), can react with trimethylsilyl (B98337) azide (B81097) (TMS-N₃) in the presence of a silver catalyst and water. organic-chemistry.org This reaction proceeds with high regioselectivity to furnish a polyfunctionalized vinyl azide, which incorporates the chiral alcohol and the long alkyl chain. The use of a TMS-reagent (TMS-N₃) highlights the synergy of silicon-based chemistry in these transformations.

Table 2: Synthesis of Vinyl Azides from Terminal Alkynes

Alkyne SubstrateReagentsCatalystProductYieldRef.
Terminal AlkyneTMS-N₃, H₂OAg-catalystVinyl Azide67-89% organic-chemistry.orgnih.gov
Internal AlkyneTMS-N₃, DCDMHMetal-freeChloroazidoalkeneGood researchgate.net

The construction of fused ring systems is a central theme in organic synthesis. Alkynylsilanes are valuable partners in various cycloaddition reactions that lead to the formation of these complex scaffolds. The TMS group can influence the regioselectivity of the cycloaddition and the resulting silylated ring system offers a handle for further functionalization. nih.gov

One powerful method is the [2+2+2] cycloaddition, where three alkyne units combine in the presence of a metal catalyst (e.g., cobalt or rhodium) to form a substituted benzene (B151609) ring. wikipedia.orguwindsor.ca By tethering two of the alkyne units (a diyne) and reacting them with an alkynylsilane like 1-Octyn-3-ol, 1-(trimethylsilyl)-, complex fused aromatic and carbocyclic systems can be assembled with high efficiency. Similarly, intramolecular cyclizations of substrates derived from 1-Octyn-3-ol, 1-(trimethylsilyl)- can be triggered to form carbocyclic and heterocyclic rings. The presence of a silyl group on an alkene, for example, has been shown to be crucial for facilitating acid-catalyzed intramolecular hydroalkoxylation, leading to the stereoselective formation of tetrahydropyran (B127337) rings. mdpi.comnih.gov

Polyenes are molecules containing multiple alternating double bonds and are prevalent in many natural products with important biological activities. The iterative assembly of these systems requires robust and selective C-C bond-forming reactions. The synthesis of polyenes often relies on cross-coupling strategies where a protected alkyne plays a key role. nih.gov

A common strategy involves the use of bifunctional building blocks in an iterative cross-coupling sequence. For example, a TMS-protected alkyne like 1-Octyn-3-ol, 1-(trimethylsilyl)- can be used in a Sonogashira coupling. After the coupling, the TMS group is removed to reveal a terminal alkyne, which is then ready for the next coupling cycle. This iterative process allows for the controlled, step-wise construction of long, conjugated polyene chains. nih.gov The chiral alcohol of the original building block can be carried through the synthesis, resulting in complex, chiral polyene natural products. nih.gov

Applications in Total Synthesis of Natural Products and Bioactive Compounds

The strategic incorporation of the 1-octyn-3-ol framework, particularly with a trimethylsilyl protecting group on the terminal alkyne, represents a key tactic in the multistep synthesis of complex natural products and bioactive molecules. The trimethylsilyl group serves to mask the reactive terminal alkyne, preventing its participation in undesired side reactions while other transformations are carried out on different parts of the molecule. This protecting group can be selectively removed under specific conditions to reveal the terminal alkyne for subsequent coupling reactions. This section explores the application of this building block in the synthesis of prostaglandin (B15479496) analogues and other natural product fragments.

Prostaglandin Analogues and Related Biomolecules

The synthesis of prostaglandins (B1171923) and their analogues is a prominent area where derivatives of 1-octyn-3-ol are strategically employed. Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects in animals. chemicalbook.comwikipedia.orghmdb.ca Prostaglandin E1 (PGE1), for instance, is used clinically for its vasodilatory properties. chemicalbook.comcaymanchem.com A common synthetic strategy involves the coupling of three key fragments, often referred to as the "three-component coupling" approach, to construct the prostaglandin skeleton. researchgate.net One of these fragments is typically the C13-C20 lower side chain, which can be derived from a suitably functionalized octyne derivative.

In an efficient asymmetric synthesis of Prostaglandin E1, researchers have utilized (S)-(–)-1-octyn-3-ol as a starting material. researchgate.netchembk.comznaturforsch.comresearchgate.net While this specific synthesis employed a (trimethylsilyl)ethoxymethyl (SEM) ether to protect the hydroxyl group, the use of a trimethylsilyl (TMS) group to protect the terminal alkyne is a well-established strategy in similar synthetic routes. The TMS group ensures that the terminal alkyne does not interfere with reactions such as hydroboration or stannylation, which are often used to functionalize the alkyne prior to its coupling with the cyclopentenone core of the prostaglandin. chembk.comresearchgate.net

The general synthetic sequence involves the protection of the hydroxyl and terminal alkyne functionalities of 1-octyn-3-ol. The protected alkyne can then be converted to a vinylstannane or a vinylborane. This vinylmetal species is then coupled to a protected cyclopentenone core, a key intermediate in many prostaglandin syntheses, often via a Michael addition reaction. Subsequent deprotection and functional group manipulations lead to the final prostaglandin analogue.

IntermediateReagent/ReactionPurposeReference
(S)-1-Octyn-3-ol(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)Protection of the hydroxyl group. chembk.comresearchgate.net
SEM-protected (S)-1-octyn-3-olTributyltin hydride (Bu3SnH), AIBNHydrostannylation to form the E-vinylstannane. chembk.comresearchgate.net
SEM-protected E-vinylstannaneSEM-protected cyclopentenoneConjugate addition to form the prostaglandin skeleton. chembk.comresearchgate.net

Misoprostol, a synthetic analogue of prostaglandin E1, is another important therapeutic agent whose synthesis can benefit from similar strategies. chemicalbook.comnih.govnih.govdrugbank.com The construction of its side chain can be envisioned to involve a protected octynol fragment.

Other Natural Product Fragment Syntheses

The utility of 1-Octyn-3-ol, 1-(trimethylsilyl)- extends beyond prostaglandin synthesis to the construction of fragments for other complex natural products. The combination of a chiral secondary alcohol and a protected terminal alkyne in a single molecule makes it a versatile building block for introducing stereochemically defined carbon chains.

For example, the synthesis of fragments of marine natural products or other polyketide-derived molecules can employ this synthon. The trimethylsilyl-protected alkyne can participate in a variety of carbon-carbon bond-forming reactions, including Sonogashira, Negishi, or Suzuki couplings, to append the octynyl fragment to a larger molecular scaffold. The hydroxyl group can be used to control the stereochemistry of adjacent centers or can be further functionalized.

While specific examples detailing the use of 1-Octyn-3-ol, 1-(trimethylsilyl)- in the synthesis of other named natural products are not as prominently documented as in the prostaglandin field, the fundamental reactivity of this compound makes it a valuable tool for synthetic chemists. The principles of protecting group chemistry and stereocontrolled synthesis that are central to its application in prostaglandin synthesis are broadly applicable to the assembly of other complex organic molecules.

Reaction TypeCoupling PartnerResulting Structure
Sonogashira CouplingAryl or Vinyl HalideAryl/Vinyl-substituted octynol derivative
Negishi CouplingOrganozinc ReagentAlkyl/Aryl/Vinyl-substituted octynol derivative
Suzuki CouplingOrganoboron ReagentAlkyl/Aryl/Vinyl-substituted octynol derivative

Advanced Analytical and Spectroscopic Characterization in Research Context

Elucidation of Stereochemistry and Enantiomeric Purity (e.g., Chiral NMR Shift Reagents)

The determination of stereochemistry and enantiomeric purity is a critical aspect of the analysis of chiral molecules like 1-Octyn-3-ol (B1346985), 1-(trimethylsilyl)-. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this purpose.

Chiral NMR Shift Reagents:

Chiral NMR shift reagents are paramagnetic lanthanide complexes that can reversibly bind to Lewis basic sites in a substrate molecule, such as the hydroxyl group in 1-Octyn-3-ol, 1-(trimethylsilyl)-. libretexts.orgslideshare.net This interaction induces significant changes in the chemical shifts of the substrate's protons in the ¹H NMR spectrum. libretexts.org When a chiral shift reagent is used with a racemic or scalemic mixture of a chiral compound, it forms diastereomeric complexes that are no longer mirror images and, therefore, have different NMR spectra. fiveable.mechemistnotes.com This results in the separation of signals for corresponding protons in the different enantiomers, allowing for the determination of their relative proportions and thus the enantiomeric purity of the sample. libretexts.orgslideshare.netchemistnotes.com

The magnitude of the induced shift is dependent on the distance and orientation of the proton relative to the paramagnetic metal center of the shift reagent. fiveable.me Commonly used chiral shift reagents include europium and praseodymium complexes with chiral ligands. fiveable.me For instance, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato] europium(III) [Eu(hfc)3] is a well-known chiral shift reagent used for determining the enantiomeric purity of chiral alcohols. chemistnotes.com The choice of solvent is also crucial, with non-complexing, dry solvents like deuterated chloroform (B151607) (CDCl₃) being preferred. slideshare.net

Chiral Derivatizing Agents:

Another approach involves the use of chiral derivatizing agents (CDAs). These are enantiomerically pure reagents that react with the analyte to form a mixture of diastereomers. Unlike with shift reagents, this involves the formation of a covalent bond. libretexts.org These diastereomers can then be distinguished by standard NMR spectroscopy due to their different chemical shifts and coupling constants. For alcohols, common CDAs include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives.

A three-component derivatization protocol using 2-formylphenylboronic acid and an enantiopure amine, such as α-methylbenzylamine or 1,1'-bi-2-naphthol, can also be employed to determine the enantiopurity of chiral diols and primary amines, respectively. springernature.comnih.govnih.gov This method results in the formation of diastereoisomeric iminoboronate esters, which exhibit well-resolved signals in their ¹H NMR spectra, allowing for the quantification of each enantiomer. springernature.comnih.govnih.gov A similar strategy could potentially be adapted for chiral alkynols like 1-Octyn-3-ol, 1-(trimethylsilyl)-.

Table 1: Chiral NMR Shift Reagents and Derivatizing Agents This table is interactive. Click on the headers to sort.

Method Reagent Type Principle of Operation Result
Chiral Shift Reagent Paramagnetic Lanthanide Complex Reversible formation of diastereomeric complexes. Separation of enantiomeric signals in the NMR spectrum.
Chiral Derivatizing Agent Enantiomerically Pure Reagent Covalent bonding to form diastereomers. Distinct NMR spectra for each diastereomer.

Mechanistic Probing via In Situ Spectroscopic Techniques

Understanding the reaction mechanisms involving 1-Octyn-3-ol, 1-(trimethylsilyl)- is crucial for optimizing reaction conditions and developing new synthetic methodologies. In situ spectroscopic techniques, which allow for the monitoring of reactions as they occur, are invaluable tools for this purpose.

Techniques such as in situ Infrared (IR) spectroscopy and NMR spectroscopy can provide real-time information about the formation of intermediates, transition states, and products. For instance, in transition-metal-catalyzed reactions of alkynes, such as hydroarylation or cyclization cascades, in situ spectroscopy can help to elucidate the catalytic cycle. acs.org

For reactions involving 1-Octyn-3-ol, 1-(trimethylsilyl)-, in situ IR spectroscopy could be used to monitor the disappearance of the alkyne C≡C stretch and the appearance of new vibrational bands corresponding to the products. Similarly, in situ NMR spectroscopy can track the changes in the chemical shifts of the protons and carbons of the starting material and the emergence of signals from the reaction products over time. This data can provide insights into reaction kinetics and help to identify key intermediates, which may be transient and difficult to isolate.

Deuterium (B1214612) labeling studies, often analyzed by NMR or mass spectrometry, can also provide mechanistic details. For example, in a hydroarylation reaction, the source of the added hydrogen atom can be determined by using a deuterated reagent and observing the position of deuterium incorporation in the final product. acs.org

Structural Confirmation of Complex Derivatives by Advanced NMR and Mass Spectrometry

The derivatization of 1-Octyn-3-ol, 1-(trimethylsilyl)- can lead to the formation of complex molecules whose structures require confirmation using advanced analytical methods. A combination of multi-dimensional NMR spectroscopy and high-resolution mass spectrometry is typically employed for unambiguous structure elucidation. nih.govnih.gov

Advanced NMR Techniques:

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the atoms in a molecule. researchgate.net However, for complex derivatives, overlapping signals can make interpretation difficult. taylorfrancis.com Two-dimensional (2D) NMR techniques are essential for resolving these ambiguities and establishing connectivity between atoms. ipb.pt

Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, revealing which protons are adjacent to each other. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and conformation. diva-portal.org

For organosilicon compounds, ²⁹Si NMR spectroscopy can also be a valuable tool, providing information about the electronic environment of the silicon atom. researchgate.netcapes.gov.br

Mass Spectrometry:

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. nih.gov

For trimethylsilyl (B98337) (TMS) derivatives, mass spectrometry is particularly useful. researchgate.netnih.gov The fragmentation patterns observed in the mass spectrum can provide significant structural information. researchgate.netdntb.gov.uachalmers.se The trimethylsilyl group is known to influence fragmentation in predictable ways, often leading to characteristic ions that can help to identify the original location of the hydroxyl group. researchgate.netchalmers.se For instance, the elimination of trimethylsilanol (B90980) is a common fragmentation pathway for TMS ethers. researchgate.net

The combination of gas chromatography with mass spectrometry (GC-MS) is a standard method for the analysis of volatile derivatives like silylated compounds. nih.gov This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the analysis of individual compounds. wordpress.com

Table 2: Advanced Analytical Techniques for Structural Elucidation This table is interactive. Click on the headers to sort.

Technique Information Provided Application to Derivatives of 1-Octyn-3-ol, 1-(trimethylsilyl)-
2D NMR (COSY, HSQC, HMBC) Connectivity between atoms (through bonds). Elucidation of the carbon skeleton and assignment of proton and carbon signals.
2D NMR (NOESY) Spatial proximity of atoms. Determination of stereochemistry and conformation.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition. Unambiguous determination of the molecular formula.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns. Structural characterization and identification of functional groups.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Catalytic Asymmetric Synthesis

The generation of the chiral center in 1-Octyn-3-ol (B1346985), 1-(trimethylsilyl)- is the most critical synthetic challenge. Future research will undoubtedly focus on creating this stereocenter with near-perfect control and efficiency. The direct, enantioselective transformation of propargylic C(sp³)–H bonds represents an underdeveloped but highly promising frontier for obtaining stereodefined α-functionalized alkynes. nih.gov

A significant area of innovation lies in the development of novel catalyst systems that move beyond traditional stoichiometric reagents. Research into iridium-catalyzed intermolecular propargylic C–H silylation has shown the potential to generate chiral propargylsilanes with exceptional levels of enantioselectivity. nih.gov This method involves an η³-propargyl/allenyl iridium complex that undergoes an outer-sphere attack by a silylating agent, with this step determining the enantioselectivity. nih.gov The application of this strategy could provide a direct and atom-economical route to enantioenriched compounds related to 1-Octyn-3-ol, 1-(trimethylsilyl)-.

Furthermore, cobalt-catalyzed asymmetric reductive coupling reactions are emerging as a powerful tool for constructing sterically demanding chiral centers. acs.org These methods can couple isocyanates with alkyl halides, demonstrating high enantioselectivity (up to 99% ee) and functional group tolerance. acs.org Adapting such reductive strategies to the coupling of an appropriate aldehyde with a trimethylsilyl-alkyne fragment could represent a novel, convergent pathway to the target molecule.

Future research will likely focus on the following:

Earth-Abundant Metal Catalysts: Shifting from precious metals like iridium and rhodium to more abundant and economical metals such as cobalt, copper, and iron for asymmetric additions.

Organocatalysis: Expanding the use of small organic molecules as catalysts for the enantioselective addition of trimethylsilylacetylene (B32187) to hexanal (B45976). This avoids metal contamination in the final product, which is crucial for pharmaceutical applications.

Dual-Catalysis Systems: Combining two different catalytic cycles (e.g., photoredox and transition metal catalysis) to unlock new reaction pathways that are not accessible with a single catalyst, potentially leading to higher efficiency and selectivity.

Table 1: Comparison of Emerging Catalytic Systems for Chiral Propargyl Moiety Synthesis

Catalyst Type Key Features Potential Application to Target Compound Representative Enantioselectivity
Iridium-based Direct propargylic C-H functionalization Direct silylation of a 1-octyne (B150090) precursor High to excellent
Cobalt-based Enantioconvergent reductive coupling of racemic electrophiles Coupling of a silylated alkyne fragment with a chiral electrophile Up to 99% ee acs.org
Organocatalyst Metal-free, avoids product contamination Asymmetric addition of trimethylsilylacetylene to hexanal Good to high
Dual Photoredox/Metal Access to novel reactive intermediates via radical pathways Reductive coupling under mild, light-driven conditions Substrate-dependent

Development of Greener Synthetic Pathways and Methodologies

The principles of green chemistry are increasingly shaping the future of organic synthesis, emphasizing waste prevention, atom economy, and the use of less hazardous substances. researchgate.net For a molecule like 1-Octyn-3-ol, 1-(trimethylsilyl)-, this translates into rethinking traditional synthetic steps, particularly the silylation of the alkyne.

Conventional methods for preparing alkynylsilanes often involve the deprotonation of a terminal alkyne with a stoichiometric amount of a strong organometallic base (like n-BuLi) followed by quenching with a halosilane. acs.org This generates significant salt waste and requires stringent anhydrous conditions. A major trajectory in green chemistry is the development of catalytic, metal-free C-silylation protocols. Recent research has demonstrated that a simple quaternary ammonium (B1175870) pivalate (B1233124) can catalyze the silylation of terminal alkynes using commercially available N,O-bis(silyl)acetamides as the silyl (B83357) source. acs.org This reaction proceeds under mild conditions and tolerates a range of functional groups. acs.org Another sustainable approach involves using potassium bis(trimethylsilyl)amide (KHMDS) as a catalyst for the C-H silylation of terminal alkynes with bis(trimethylsilyl)acetylene, offering an environmentally benign alternative to transition-metal-based systems. chemistryviews.org

Key future directions in greener synthesis include:

Catalytic Deprotonative Silylation: Refining metal-free catalytic systems that use benign bases and silyl sources to minimize waste. researchgate.net

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, which can also facilitate catalyst recovery and reuse. researchgate.net

Recyclable Catalysts: Designing heterogeneous or soluble polymer-supported catalysts for the key synthetic steps, allowing for easy separation and recycling, thereby reducing cost and environmental impact. nih.gov

Chemoenzymatic Synthesis: Employing enzymes for the stereoselective reduction of a corresponding ketone precursor (1-(trimethylsilyl)oct-1-yn-3-one) to afford the chiral alcohol. Biocatalysis operates under mild conditions in aqueous media and offers unparalleled enantioselectivity. rsc.org

Table 2: Comparison of Traditional vs. Greener Silylation Methods

Feature Traditional Method (e.g., n-BuLi/TMSCl) Greener Catalytic Method (e.g., Carboxylate/BSA)
Reagent Stoichiometric strong base (n-BuLi) Catalytic weak base (e.g., TMAP) acs.org
Silyl Source Chlorotrimethylsilane (TMSCl) N,O-bis(trimethylsilyl)acetamide (BSA) acs.org
Byproducts Lithium chloride salt waste Acetamide (less hazardous)
Conditions Cryogenic temperatures (-78 °C) Mild conditions (-10 °C to room temp) acs.org
Atom Economy Lower Higher
Safety Pyrophoric reagents, requires strict inert atmosphere Safer, more tolerant to functional groups

Integration with Flow Chemistry and Automated Synthesis Paradigms

The transition from traditional batch processing to continuous flow manufacturing represents a paradigm shift in chemical synthesis. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.govmdpi.com

For the synthesis of 1-Octyn-3-ol, 1-(trimethylsilyl)-, flow chemistry could be implemented for several key steps. For instance, the enantioselective addition of the trimethylsilylacetylene anion to hexanal, a reaction that often requires cryogenic temperatures in batch to control selectivity, could be performed at higher temperatures in a microreactor with rapid heat exchange, drastically reducing reaction times from hours to minutes. nih.gov

The integration of flow reactors with automated systems, including robotic liquid handlers and real-time analytical monitoring (e.g., inline HPLC or NMR), paves the way for automated synthesis. researchgate.net Such platforms can perform multi-step syntheses, screen reaction conditions, and optimize processes with minimal human intervention. An automated system could be programmed to:

Perform the catalytic asymmetric addition of trimethylsilylacetylene to hexanal in a flow reactor.

Direct the output to a downstream module for purification (e.g., liquid-liquid extraction or chromatography).

Analyze the enantiomeric excess and yield in real-time, using this data to feedback and optimize the conditions in the first reactor.

This approach not only accelerates the discovery of optimal synthetic routes but also provides a seamless transition from laboratory-scale research to industrial-scale production. rsc.org The development of integrated chemoenzymatic processes within continuous flow reactors is another promising avenue, combining the high selectivity of enzymes with the efficiency and control of flow technology. rsc.orgnih.gov

Table 3: Batch vs. Flow Synthesis for Key Transformations

Parameter Batch Processing Continuous Flow Processing
Heat Transfer Limited by surface-area-to-volume ratio; slow Excellent; rapid heat dissipation nih.gov
Reaction Time Often hours to days nih.gov Minutes to hours nih.gov
Safety Risk of thermal runaway with exothermic reactions Inherently safer due to small reactor volume
Scalability Challenging, often requires re-optimization Straightforward by running the system for longer
Process Control Limited control over mixing and temperature gradients Precise control over all reaction parameters mdpi.com
Productivity Lower space-time yield Higher space-time yield

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 1-Octyn-3-ol, 1-(trimethylsilyl)-?

  • Methodological Answer : The synthesis of silylated acetylenic alcohols typically involves nucleophilic substitution or silylation of the parent alcohol. For example, trimethylsilyl (TMS) protection can be achieved using trimethylsilyl chloride (TMSCl) in the presence of a base like imidazole or triethylamine in anhydrous tetrahydrofuran (THF) under inert atmosphere . Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted reagents. Structural confirmation requires NMR (¹H/¹³C) and FT-IR to verify TMS group incorporation (characteristic Si-CH₃ peaks at ~0.1 ppm in ¹H NMR and 1250–750 cm⁻¹ in IR) .

Q. What safety protocols are critical for handling and storing 1-(trimethylsilyl)-1-Octyn-3-ol?

  • Methodological Answer : Due to the moisture sensitivity of silyl ethers, storage must be under inert gas (argon/nitrogen) in sealed containers at 2–8°C. Use desiccants to prevent hydrolysis. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should occur in a fume hood to avoid inhalation of volatile byproducts. Spills require immediate containment with inert absorbents (e.g., sand) and disposal as hazardous waste .

Q. Which spectroscopic techniques are optimal for characterizing 1-(trimethylsilyl)-1-Octyn-3-ol?

  • Methodological Answer :

  • NMR : ¹H NMR identifies TMS protons (singlet at δ 0.1–0.3 ppm) and acetylenic proton environments. ¹³C NMR confirms the TMS group (δ 0–5 ppm for Si-CH₃) and alkyne carbon signals (δ 60–100 ppm) .
  • GC-MS : Electron ionization (EI) mass spectrometry detects molecular ion fragments (e.g., [M–TMS]⁺) and characteristic alkynol cleavage patterns. Retention time comparison with standards ensures purity .
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H stretch, if unreacted alcohol remains), 2100 cm⁻¹ (C≡C stretch), and 1250–750 cm⁻¹ (Si-C stretches) confirm functional groups .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 1-(trimethylsilyl)-1-Octyn-3-ol in cross-coupling reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the molecule’s electronic structure, including HOMO-LUMO gaps to assess nucleophilicity. Transition state analysis predicts regioselectivity in Sonogashira or click reactions. Solvent effects (PCM models) and steric hindrance from the TMS group are critical parameters. Validation via experimental kinetic studies (e.g., monitoring reaction rates with/without TMS) is recommended .

Q. What challenges arise in interpreting mass spectrometry data for silylated acetylenic alcohols?

  • Methodological Answer : Silyl groups fragment readily under EI-MS, leading to dominant [M–TMS]⁺ ions that complicate molecular ion detection. Isotopic patterns from silicon (natural abundance: ⁴.7% ²⁹Si, ³.1% ³⁰Si) must be accounted for. High-resolution mass spectrometry (HRMS) or chemical ionization (CI) mitigates fragmentation, improving accuracy. Comparative analysis with desilylated analogs helps assign peaks .

Q. How do researchers reconcile discrepancies in reported physicochemical properties (e.g., boiling point, solubility) across databases?

  • Methodological Answer : Cross-referencing primary literature (e.g., NIST Chemistry WebBook ) with experimental validation is essential. For example, boiling points may vary due to differences in sample purity or measurement conditions (e.g., reduced pressure vs. ambient). Solubility in nonpolar solvents (hexane, toluene) should be tested empirically, as silylation increases hydrophobicity. Discrepancies in logP values require validation via shake-flask or HPLC methods .

Data Contradiction Analysis

Q. Why do some safety data sheets (SDS) omit hazard classifications for 1-(trimethylsilyl)-1-Octyn-3-ol, while others recommend stringent precautions?

  • Methodological Answer : GHS classifications depend on available toxicity data. Absence of classification in some SDS may reflect limited studies, whereas recommendations for PPE and inert handling arise from structural analogs (e.g., TMS-protected alcohols). Researchers should adopt precautionary principles: assume acute toxicity (Category 4) and irritancy until proven otherwise. Consult institutional chemical hygiene plans for context-specific protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.